Cas no 352678-64-9 (2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-nicotinamide)
2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-nicotinamide Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-nicotinamide
- STK334542
- AK-968/11987377
- AKOS001084412
- 2-CHLORO-N~3~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]NICOTINAMIDE
- 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- AB00729186-01
- 352678-64-9
- EN300-26609627
- Z28962893
- 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]nicotinamide
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- MDL: MFCD01340305
- Inchi: 1S/C15H8Cl3N3OS/c16-10-4-3-8(6-11(10)17)12-7-23-15(20-12)21-14(22)9-2-1-5-19-13(9)18/h1-7H,(H,20,21,22)
- InChI Key: ILEJTJNTABDNTN-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1=CSC(NC(C2C(=NC=CC=2)Cl)=O)=N1)Cl
Computed Properties
- Exact Mass: 382.945366Da
- Monoisotopic Mass: 382.945366Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 83.1Ų
2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-nicotinamide Pricemore >>
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| Enamine | EN300-26609627-0.05g |
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| Enamine | EN300-26609627-0.1g |
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| Enamine | EN300-26609627-0.25g |
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| Enamine | EN300-26609627-0.5g |
352678-64-9 | 90% | 0.5g |
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| Enamine | EN300-26609627-1g |
352678-64-9 | 90% | 1g |
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| Enamine | EN300-26609627-2.5g |
352678-64-9 | 90% | 2.5g |
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| Enamine | EN300-26609627-5g |
352678-64-9 | 90% | 5g |
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| Enamine | EN300-26609627-10g |
352678-64-9 | 90% | 10g |
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2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-nicotinamide Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-nicotinamide
Comprehensive Overview of 2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-nicotinamide (CAS No. 352678-64-9): Properties, Applications, and Research Insights
The compound 2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-nicotinamide (CAS No. 352678-64-9) is a structurally complex molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique combination of a thiazole ring, nicotinamide moiety, and dichlorophenyl group makes it a versatile candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold, given its ability to interact with multiple biological targets. The presence of chloro substituents enhances its stability and lipophilicity, which are critical factors in drug design.
In recent years, the demand for heterocyclic compounds like 2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-nicotinamide has surged due to their role in developing small-molecule inhibitors. This compound’s thiazole core is a common feature in many FDA-approved drugs, highlighting its pharmacological relevance. Additionally, its nicotinamide derivative status aligns with the growing interest in NAD+ precursors and their implications in metabolic health. These attributes make it a subject of intense study in medicinal chemistry and biochemical research.
From a synthetic perspective, CAS No. 352678-64-9 exemplifies the convergence of green chemistry principles and high-yield synthesis. Modern protocols emphasize catalyst-free reactions and solvent optimization to minimize environmental impact, a trend increasingly prioritized by industries. Its structure-activity relationship (SAR) studies are also pivotal for optimizing efficacy while reducing off-target effects, a hot topic in precision medicine.
The compound’s potential extends beyond therapeutics. In agrochemical innovation, derivatives of 2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-nicotinamide are explored for their pesticidal activity, addressing global challenges like crop resistance and sustainable farming. Its mode of action against pests is under investigation, with preliminary data suggesting interference with mitochondrial function—a mechanism gaining traction in eco-friendly pest control solutions.
Analytical characterization of 352678-64-9 relies on advanced techniques such as HPLC-MS and NMR spectroscopy, ensuring purity and batch consistency. These methods align with quality-by-design (QbD) frameworks, a regulatory focus in pharmaceutical manufacturing. Furthermore, computational tools like molecular docking aid in predicting its interactions with enzyme targets, accelerating drug discovery pipelines.
As the scientific community delves deeper into multi-target therapeutics, 2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-nicotinamide stands out for its polypharmacology potential. Its relevance to neurodegenerative diseases and metabolic disorders is being explored, coinciding with rising public interest in healthy aging and chronic disease management. This positions the compound as a promising candidate for next-generation therapeutics.
In summary, CAS No. 352678-64-9 represents a nexus of innovation across drug development, agricultural science, and sustainable chemistry. Its multifaceted applications and alignment with contemporary research trends underscore its importance in both academic and industrial settings. Future studies will likely uncover further dimensions of its utility, solidifying its role in advancing human health and environmental sustainability.
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